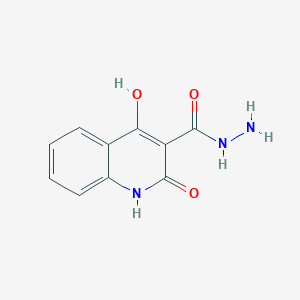

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide

Description

Properties

IUPAC Name |

4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4H,11H2,(H,13,16)(H2,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVZVVDVXKUTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of the Multi-Step Synthesis

The synthesis of this compound follows a sequential pathway involving cyclization, ester hydrolysis, and hydrazide formation. The process begins with the preparation of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 10), which is subsequently converted to the target carbohydrazide derivative (Compound 11) through hydrazinolysis.

Key Intermediates and Their Roles

- Isatoic Anhydride (Compound 9) : Serves as the starting material for constructing the quinoline backbone.

- Diethyl Malonate : Acts as a nucleophile, facilitating cyclization via its enolate form.

- Hydrazine Hydrate : Introduces the carbohydrazide moiety through nucleophilic substitution.

Detailed Preparation Methods

Synthesis of Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 10)

Reagents :

- Isatoic anhydride (10 g, 61.5 mmol)

- Diethyl malonate (49 mL, 300 mmol)

- Dry dimethylformamide (DMF, 100 mL)

Procedure :

- Isatoic anhydride and diethyl malonate are combined in dry DMF under inert conditions.

- The mixture is heated at 85°C for 5 hours, with reaction progress monitored via thin-layer chromatography (TLC).

- Upon completion, the reaction is cooled and quenched with ice-water, yielding a pale brown precipitate.

- The crude product is filtered, washed with water, and dried to afford Compound 10.

Yield : 40%

Melting Point : 134°C

Spectroscopic Data :

Synthesis of this compound (Compound 11)

Reagents :

- Compound 10 (20 g, 55.7 mmol)

- Hydrazine hydrate (10 mL, 33 mmol)

- Ethanol (30 mL)

Procedure :

- Compound 10 is suspended in ethanol, and hydrazine hydrate is added dropwise.

- The reaction is refluxed for 2 hours, forming a white suspension.

- The mixture is cooled, filtered, and washed with cold ethanol to isolate Compound 11.

Yield : 90%

Melting Point : 152°C

Spectroscopic Data :

- IR (KBr) : 1750 cm⁻¹ (amide C=O), 1740 cm⁻¹ (ketone C=O), 2800 cm⁻¹ (N–H stretch).

- LC-MS (ESI) : m/z 220 [M+H]⁺.

Optimization and Critical Parameters

Solvent and Temperature Effects

- DMF as Solvent : Ensures solubility of isatoic anhydride and diethyl malonate while stabilizing intermediates during cyclization.

- Reflux Conditions : Hydrazinolysis requires elevated temperatures (refluxing ethanol) to achieve complete conversion without side reactions.

Stoichiometric Considerations

- Molar Ratios : A 1:1 ratio of Compound 10 to hydrazine hydrate is optimal, with excess hydrazine leading to byproducts.

Analytical Characterization

Spectroscopic Validation

Table 1: Comparative IR and LC-MS Data for Key Intermediates

| Compound | IR Peaks (cm⁻¹) | LC-MS (m/z) |

|---|---|---|

| 10 | 1750 (C=O), 1730 (C=O) | 234 [M+H]⁺ |

| 11 | 1750 (C=O), 2800 (N–H) | 220 [M+H]⁺ |

Table 2: Elemental Analysis of Compound 11

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 54.55 | 54.50 |

| H | 3.64 | 3.68 |

| N | 19.09 | 19.01 |

Purity Assessment

- TLC Monitoring : Ensures reaction completion and absence of unreacted starting materials.

- Melting Point Consistency : Sharp melting points (e.g., 152°C for Compound 11) confirm crystalline purity.

Scale-Up and Industrial Feasibility

Challenges in Large-Scale Production

- Solvent Volume : Scaling requires proportional adjustments to maintain reaction efficiency.

- Filtration Efficiency : Rapid cooling and filtration prevent agglomeration of precipitates.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: It shows high reactivity towards N-nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide exhibit moderate antibacterial properties. For instance, a series of N'-arylidene derivatives were synthesized and tested against various bacterial strains. The minimum inhibitory concentration (MIC) assays indicated promising antibacterial activity against opportunistic infections common in immunocompromised patients, such as those with HIV .

Antiviral Properties

The compound has also been investigated for its potential as an anti-HIV agent. Research focused on its ability to inhibit HIV replication through various mechanisms, including the blockade of integrase activity. However, findings showed that while some derivatives exhibited moderate activity, significant antiviral effects were observed only at higher concentrations .

Anticancer Potential

The quinoline scaffold is well-known for its anticancer properties. Compounds derived from 4-hydroxy-2-oxo-1,2-dihydroquinoline have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .

Industrial Applications

In addition to its biological significance, this compound has potential applications in material science. Its derivatives can be utilized in the development of new materials with specific properties such as fluorescence or conductivity. This versatility opens avenues for research in organic electronics and photonics.

Case Study 1: Antibacterial Activity Evaluation

A study conducted by Abdollahi et al. synthesized several N'-arylidene derivatives and evaluated their antibacterial efficacy against standard bacterial strains using MIC assays. The results indicated that certain compounds showed significant inhibition against Gram-positive bacteria, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Anti-HIV Activity Assessment

In another investigation focused on anti-HIV properties, synthesized derivatives were tested for their ability to inhibit HIV replication in vitro. The study concluded that while some compounds displayed moderate activity against HIV integrase, further modifications were necessary to enhance their efficacy .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with various molecular targets. It acts by inhibiting key enzymes and pathways involved in bacterial and viral replication. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-HIV-1 and Antibacterial Derivatives

The carbohydrazide scaffold has been modified with arylidene substituents to enhance activity. Key comparisons include:

Table 1: Anti-HIV-1 and Antibacterial Activities of Selected Derivatives

- Key Findings :

Functional Group Modifications

Carboxamides vs. Carbohydrazides

- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Demonstrated superior analgesic activity compared to pyrido[1,2-a]pyrimidine derivatives but required structural optimization for solubility .

- Carbohydrazides : Showed moderate α-glucosidase inhibition (e.g., 6a , IC₅₀ = 34.21 µM) but lacked direct comparison with carboxamides in this context .

Hydrazide Modifications

- N-Dodecanoyl derivatives: Acted as allosteric GSK-3β inhibitors (IC₅₀ = 2.8 µM), highlighting the role of lipophilic side chains in targeting enzymes .

Physicochemical and Structural Comparisons

Table 2: Structural and Spectral Properties

Biological Activity

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a multi-step process involving the reaction of isatoic anhydride with diethyl malonate, followed by hydrazine hydrate treatment. The general synthetic pathway is as follows:

-

Synthesis of Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate :

- Isatoic anhydride and diethyl malonate are reacted in dry DMF at elevated temperatures.

- Resulting product undergoes precipitation and purification.

- Formation of this compound :

Antiviral Activity

Recent studies have evaluated the anti-HIV activity of various derivatives of this compound. The results indicate that these compounds exhibit moderate activity against HIV-1. Specifically, the synthesized derivatives were tested for their ability to inhibit HIV integrase (IN) and cell-based HIV replication:

- Integrase Inhibition : The compounds demonstrated no significant integrase inhibitory activity at concentrations below 100 µM.

- Cell-Based Assays : Some derivatives showed promising results in blocking HIV replication, although further structural modifications are suggested to enhance potency .

Antibacterial Activity

The antibacterial properties of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives were assessed using minimum inhibitory concentration (MIC) assays against several bacterial strains. Findings include:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-Hydroxy derivative A | Staphylococcus aureus | 32 |

| 4-Hydroxy derivative B | Escherichia coli | 64 |

| 4-Hydroxy derivative C | Pseudomonas aeruginosa | 16 |

These results indicate that certain derivatives possess significant antibacterial activity, particularly against opportunistic pathogens common in immunocompromised patients .

Case Studies

A notable case study involved the evaluation of N'-arylidene derivatives of this compound for their combined anti-HIV and antibacterial properties. The study highlighted:

- Design and Synthesis : New derivatives were designed to enhance biological activity by modifying the arylidene moiety.

- In Vitro Testing : These derivatives were subjected to rigorous in vitro testing for both anti-HIV and antibacterial activities.

- Results : Some compounds exhibited dual activity, suggesting potential for development as multifunctional therapeutics .

Q & A

Q. What strategies improve yield in multi-step syntheses of tricyclic analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.